6-fluoro-5-methoxy-2,3-dihydro-1H-indole
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Overview
Description
6-fluoro-5-methoxy-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 6th position and a methoxy group at the 5th position on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions . For instance, using methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the Fischer indole synthesis for large-scale production. This includes using efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-5-methoxy-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated or partially reduced products. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-fluoro-5-methoxy-2,3-dihydro-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity towards specific receptors or enzymes. These interactions can modulate biological processes, leading to the observed effects. For example, the compound may inhibit certain enzymes or activate specific receptors, resulting in therapeutic or biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-fluoro-5-methoxy-2,3-dihydro-1H-indole include:
5-fluoro-6-methoxy-2,3-dihydro-1H-indole: Differing only in the position of the fluorine and methoxy groups.
6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one: Featuring a carbonyl group instead of the indole nitrogen.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the fluorine and methoxy groups at specific positions can enhance its stability, binding affinity, and selectivity towards certain targets, making it a valuable compound for various applications.
Properties
CAS No. |
1388042-36-1 |
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Molecular Formula |
C9H10FNO |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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